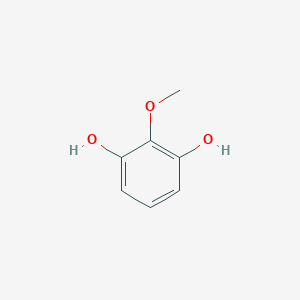

2-Methoxyresorcinol

Descripción general

Descripción

2-Methoxyresorcinol is a member of phenols and a member of methoxybenzenes . It is a natural product found in Peltophorum africanum . It is also a polyphenol that derives from the consumption of green and black tea .

Synthesis Analysis

2-Methylresorcinol was synthesized by a four-step reaction . First, 4,6-di-t-butylresorcinol was synthesized from resorcinol and tert-butanol in the presence of concentrated sulfuric acid. Then, 2-[(dimethylamino)methyl]-4,6-di-t-butylresorcinol was synthesized from the first product, formaldehyde, and dimethylamine by Mannich reaction. 2-Methyl-4,6-di-t-butylresorcinol was synthesized from the second product by hydrogenolysis using Pd/C as the catalyst. Finally, 2-methylresorcinol was obtained by debutylization reaction of the third product, using AlCl3 as a catalyst .

Molecular Structure Analysis

The molecular formula of 2-Methoxyresorcinol is C7H8O3 . The molecular weight is 140.14 g/mol . The IUPAC name is 2-methoxybenzene-1,3-diol .

Physical And Chemical Properties Analysis

2-Methoxyresorcinol has a molecular weight of 140.14 g/mol . The IUPAC name is 2-methoxybenzene-1,3-diol . The CAS Registry Number is 29267-67-2 .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Scientific Field:

Biochemistry and Pharmacology

Summary:

2-Methoxyresorcinol exhibits potent antioxidant properties. It scavenges free radicals, which are implicated in various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. By neutralizing these harmful radicals, 2-Methoxyresorcinol helps protect cells and tissues from oxidative damage.

Experimental Procedures:

Researchers typically evaluate the antioxidant activity of 2-Methoxyresorcinol using in vitro assays. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. These assays measure the compound’s ability to quench free radicals.

Results:

Studies have shown that 2-Methoxyresorcinol effectively reduces oxidative stress in cellular models. It enhances cellular defense mechanisms and prevents lipid peroxidation. Quantitative data demonstrate its dose-dependent antioxidant activity, making it a promising candidate for therapeutic interventions .

Skin Whitening

Scientific Field:

Dermatology and Cosmetology

Summary:

2-Methoxyresorcinol is used in skin whitening products due to its ability to inhibit melanin synthesis. Melanin is responsible for skin pigmentation, and excessive melanin production can lead to hyperpigmentation and uneven skin tone.

Experimental Procedures:

Topical application of 2-Methoxyresorcinol-containing creams or serums is common. Researchers assess its efficacy by measuring melanin content in skin cells or evaluating skin tone changes using colorimetry.

Results:

Clinical trials have demonstrated significant skin lightening effects with regular use of 2-Methoxyresorcinol-based formulations. Reduction in melanin levels and improved skin brightness are observed, supporting its cosmetic applications .

Anti-Inflammatory Activity

Scientific Field:

Immunology and Inflammation Research

Summary:

2-Methoxyresorcinol possesses anti-inflammatory properties. It modulates immune responses and inhibits pro-inflammatory cytokines, making it relevant for conditions like arthritis and inflammatory skin disorders.

Experimental Procedures:

In vitro studies involve treating immune cells (such as macrophages) with 2-Methoxyresorcinol and assessing cytokine production. Animal models of inflammation (e.g., carrageenan-induced paw edema) are also used.

Results:

Research indicates that 2-Methoxyresorcinol reduces inflammation by suppressing NF-κB activation and downregulating inflammatory mediators. Quantitative data show decreased cytokine levels and improved tissue integrity .

Anticancer Potential

Scientific Field:

Oncology and Cancer Research

Summary:

Studies suggest that 2-Methoxyresorcinol exhibits anticancer effects. It interferes with cancer cell growth, induces apoptosis, and inhibits angiogenesis.

Experimental Procedures:

In vitro cell culture experiments assess its impact on cancer cell viability, migration, and invasion. Animal models (xenografts or transgenic mice) evaluate tumor growth inhibition.

Results:

Research demonstrates that 2-Methoxyresorcinol suppresses tumor progression by targeting multiple pathways. Quantitative data reveal reduced tumor volume and prolonged survival in treated animals .

Hair Growth Promotion

Scientific Field:

Trichology and Hair Biology

Summary:

2-Methoxyresorcinol stimulates hair follicles and promotes hair growth. It is used in hair care products to combat hair loss and enhance hair density.

Experimental Procedures:

Topical application on the scalp or hair follicle cultures assesses its effects on hair growth. Researchers measure hair follicle elongation and analyze gene expression related to hair growth.

Results:

Clinical trials show increased hair density and improved hair growth parameters with 2-Methoxyresorcinol treatment. Quantitative data support its role in hair restoration .

UV Protection

Scientific Field:

Photobiology and Sunscreen Development

Summary:

2-Methoxyresorcinol absorbs UV radiation and protects the skin from sun damage. It is used in sunscreens and other photoprotective formulations.

Experimental Procedures:

In vitro assays evaluate its UV absorption capacity. Researchers also conduct photostability studies to ensure its effectiveness under sunlight exposure.

Results:

Quantitative data confirm 2-Methoxyresorcinol’s UV absorption properties. Its inclusion in sunscreens enhances protection against harmful UV rays .

Safety And Hazards

When handling 2-Methoxyresorcinol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2-methoxybenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7-5(8)3-2-4-6(7)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYYAIBEHOEZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183520 | |

| Record name | 2-O-Methylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyresorcinol | |

CAS RN |

29267-67-2 | |

| Record name | 2-Methoxyresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29267-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-O-Methylpyrogallol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029267672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-Methylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-O-METHYLPYROGALLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UW7031F6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0133970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

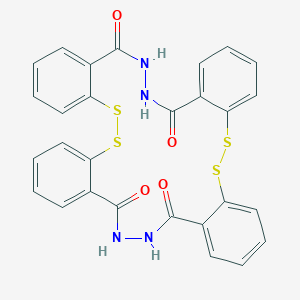

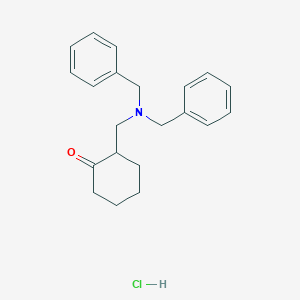

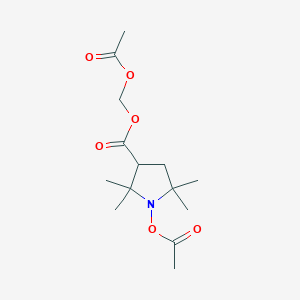

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)